3-Fluoro-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163517-61-1 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluoro 2 Methylphenylboronic Acid
Palladium-Catalyzed Borylation of Halides
Utilization of 3-Fluoro-2-methylphenyl Halides
The synthesis of 3-Fluoro-2-methylphenylboronic acid via this method begins with a corresponding halo-substituted precursor, such as 1-bromo-3-fluoro-2-methylbenzene or 1-iodo-3-fluoro-2-methylbenzene. The choice of halide is significant, with reactivity generally following the trend I > Br > Cl. While aryl chlorides are often more cost-effective, aryl bromides and iodides typically require milder conditions and lower catalyst loadings for efficient conversion. The reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, which is a key initiating step in the catalytic cycle. libretexts.org
Application of Bis(pinacolato)diboron (B136004) and Related Reagents
The most common boron source for this transformation is bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.org This reagent is a stable, crystalline solid that reacts with the palladium-halide intermediate to form a palladium-boryl species. The reaction ultimately yields the pinacol (B44631) ester of this compound. Pinacol esters are valued for their stability, allowing for easier handling and purification by standard methods like column chromatography compared to the free boronic acids. organic-chemistry.org The pinacol ester can then be hydrolyzed to the desired boronic acid if required. The reaction is typically carried out in the presence of a base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), which is crucial for activating the diboron (B99234) reagent. alfa-chemistry.com
The general reaction scheme is as follows:

| Reagent/Catalyst | Role in the Reaction | Typical Examples |
| Aryl Halide | Source of the aryl group | 1-Bromo-3-fluoro-2-methylbenzene |
| Boron Reagent | Source of the boryl group | Bis(pinacolato)diboron (B₂pin₂) |
| Palladium Catalyst | Facilitates the C-B bond formation | PdCl₂(dppf), Pd(PPh₃)₄ |
| Base | Activates the diboron reagent | Potassium Acetate (KOAc) |
| Solvent | Reaction medium | Dioxane, Toluene, DMSO |
Suzuki-Miyaura Cross-Coupling Reaction as a Synthetic Route
While the Suzuki-Miyaura reaction is predominantly known for using boronic acids to form biaryl compounds, the fundamental steps of its catalytic cycle can also be viewed as a pathway to access the boronic acids themselves, particularly in one-pot procedures that combine borylation and a subsequent coupling. nih.govharvard.edu Understanding this reaction is crucial as it represents the primary application of the title compound.
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Reactant Considerations: Aryl Halides and Organoboron Compounds
In a typical Suzuki-Miyaura reaction, an organoboron species like this compound is coupled with an aryl or vinyl halide (or triflate). The reactivity of the halide partner follows the order I > OTf > Br >> Cl. harvard.edu The organoboron compound, in turn, is activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step. libretexts.orgyoutube.com
Catalyst Systems: Palladium-Based Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Palladium catalysts are central to the Suzuki-Miyaura reaction. youtube.com Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). alfa-chemistry.com The choice of ligand associated with the palladium center is critical as it influences the catalyst's stability, activity, and the efficiency of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides. libretexts.org
| Catalyst | Common Name/Abbreviation | Typical Substrates |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Aryl iodides, bromides, and triflates |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Aryl iodides, bromides, and chlorides |
Base Selection: Potassium Carbonate, Sodium Hydroxide (B78521), and Alternatives
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a boronate complex (e.g., [R-B(OH)₃]⁻) that is more competent for transmetalation with the palladium center. youtube.com A variety of inorganic bases are effective, including carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), hydroxides such as sodium hydroxide (NaOH), and phosphates like potassium phosphate (B84403) (K₃PO₄). youtube.com The choice of base can significantly impact the reaction's yield and selectivity and is often dependent on the specific substrates and solvent system used. For instance, aqueous solutions of bases are common, highlighting the reaction's tolerance to water. libretexts.org
Alternative Boronating Agents and Their Efficacy
While trimethyl borate (B1201080) and triisopropyl borate are commonly used boronating agents, a variety of other borate esters can also be employed in the synthesis of arylboronic acids. The choice of the boronating agent can influence the reaction efficiency and the ease of purification.
A Chinese patent (CN102731542A) discloses a range of alternative boronating agents. These include various trialkyl borates and cyclic borate esters derived from diols like tetramethylethylene glycol and neopentyl glycol (NSC 6366). The efficacy of these agents can vary depending on the specific reaction conditions and the substrate. Triisopropyl borate is often preferred due to its lower reactivity compared to trimethyl borate, which can lead to better control of the reaction and higher yields of the desired product.
| Boronating Agent | Chemical Formula |
|---|---|
| Trimethyl borate | B(OCH3)3 |
| Triethyl borate | B(OCH2CH3)3 |
| Triisopropyl borate | B(OCH(CH3)2)3 |
| Tributyl borate | B(O(CH2)3CH3)3 |
| Pinacolborane | (CH3)4C2O2BH |
| Bis(pinacolato)diboron | (CH3)4C2O2B-BO2C2(CH3)4 |
Regioselective Synthesis Strategies and Challenges
The regioselective synthesis of this compound from 2-fluorotoluene (B1218778) presents a significant challenge due to the directing effects of the fluoro and methyl substituents on the aromatic ring. The desired product requires the introduction of the boronic acid group at the position meta to the methyl group and ortho to the fluorine atom.
The key to achieving the desired regioselectivity lies in the powerful ortho-directing effect of the fluorine atom in directed ortho-lithiation (DoM) reactions. Fluorine is a highly effective directing group, often stronger than a methyl group. Therefore, when 2-fluorotoluene is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the lithiation is expected to occur predominantly at the position ortho to the fluorine atom, which is the C3 position. Subsequent quenching of the resulting aryllithium intermediate with a boronating agent yields the desired this compound.
However, several challenges can arise in this process. One of the main challenges is the potential for the formation of isomeric products. If the directing effect of the methyl group is not completely overcome, lithiation could also occur at the C6 position, leading to the formation of 2-fluoro-6-methylphenylboronic acid as a byproduct. Another significant challenge is the possibility of benzyne (B1209423) formation. The lithiated intermediate can be unstable and, under certain conditions, eliminate lithium fluoride (B91410) to form a highly reactive benzyne intermediate. This can lead to a variety of undesired side reactions and a reduction in the yield of the target compound. Careful control of the reaction temperature, typically at or below -78 °C, is crucial to suppress benzyne formation.
Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary concerns in scaling up reactions involving highly reactive organolithium reagents is heat management. The lithiation reaction is often highly exothermic, and inadequate heat dissipation in large reactors can lead to localized "hot spots." These hot spots can accelerate side reactions, such as benzyne formation, leading to reduced yields and the formation of impurities that can be difficult to remove. Poor mixing in large batch reactors can also contribute to these issues.
To address these challenges, continuous flow chemistry has emerged as a promising alternative to traditional batch processing for organolithium reactions. researchgate.net In a flow reactor, the reactants are continuously pumped through a narrow tube or channel, allowing for much more efficient heat and mass transfer. researchgate.net This precise control over reaction conditions minimizes the formation of byproducts and can lead to higher yields and purity of the final product. researchgate.net Furthermore, the smaller reaction volume at any given time in a flow system enhances the safety of the process.
Other scale-up considerations include the choice of solvents and reagents to minimize cost and environmental impact, the development of robust and efficient work-up and purification procedures, and ensuring the consistency and quality of the final product from batch to batch.
Mechanistic Investigations of 3 Fluoro 2 Methylphenylboronic Acid Reactivity
Role in Palladium-Catalyzed Cross-Coupling Reactions
3-Fluoro-2-methylphenylboronic acid serves as a key coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form C(sp²)–C(sp²) bonds. nih.govresearchgate.net These reactions are fundamental for synthesizing complex molecules like biaryls, which are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov The catalytic cycle of these reactions involves a sequence of well-defined steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Transmetalation Mechanism and Carbon-Carbon Bond Formation
Transmetalation is a critical, often rate-determining, step in the Suzuki-Miyaura catalytic cycle. nih.gov It involves the transfer of the organic group—in this case, the 3-fluoro-2-methylphenyl moiety—from the boron atom to the palladium(II) center. nih.govresearchgate.net This process is essential for bringing both coupling partners onto the palladium catalyst, preceding the final carbon-carbon bond-forming step.
The mechanism of transmetalation has been the subject of extensive study. It is generally accepted that the boronic acid must be activated by a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., a trihydroxyborate). acs.orgnih.gov Two primary pathways for transmetalation are often considered:
Reaction of a palladium halide complex with an activated boronate: In this pathway, the base activates the boronic acid first, which then reacts with the arylpalladium(II) halide complex formed after oxidative addition. nih.gov
Reaction of a palladium hydroxo complex with the neutral boronic acid: Here, the base first reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxo complex. This palladium-hydroxo species then reacts with the neutral boronic acid. acs.orgnih.gov
Recent studies suggest that for many common phosphine (B1218219) ligands and aqueous solvent systems, the pathway involving the palladium hydroxo complex and the neutral boronic acid is the dominant route. acs.orgnih.gov The formation of pre-transmetalation intermediates with Pd-O-B linkages has been identified, which then proceed to transfer the organic group from boron to palladium. illinois.edu The ultimate result is a new diorganopalladium(II) complex, ready for reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling Involving this compound
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. libretexts.org The catalytic cycle, which regenerates the active palladium(0) catalyst after each turn, consists of three main steps: libretexts.orgresearchgate.net
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an organic halide (Ar¹-X). This step involves the cleavage of the carbon-halogen bond and the formation of an arylpalladium(II) complex (Ar¹-Pd(II)-X). libretexts.org
Transmetalation : The arylpalladium(II) complex then undergoes transmetalation with this compound, which is activated by a base. The 3-fluoro-2-methylphenyl group is transferred to the palladium center, displacing the halide or other leaving group and forming a diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²). nih.govresearchgate.net
Reductive Elimination : This is the final bond-forming step. The two organic groups (Ar¹ and the 3-fluoro-2-methylphenyl group) are eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then enter a new catalytic cycle. libretexts.org
Table 1: Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Products |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) catalyst, Aryl Halide (Ar¹-X) | Arylpalladium(II) complex (Ar¹-Pd-X) |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Ar¹-Pd-X, this compound, Base | Diorganopalladium(II) complex (Ar¹-Pd-Ar²), Boron byproducts |
| Reductive Elimination | The two aryl groups couple, forming a new C-C bond and regenerating the catalyst. | Ar¹-Pd-Ar² | Biaryl product (Ar¹-Ar²), Pd(0) catalyst |
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by a combination of the electronic effects of its substituents and the steric hindrance they impose. mdpi.comwikipedia.org These factors influence the rate and selectivity of the cross-coupling reaction.
The fluorine atom at the 3-position (meta position) of the phenyl ring exerts a strong electron-withdrawing inductive effect. researchgate.net This effect decreases the electron density at the boron atom, which in turn increases the Lewis acidity of the boronic acid. mdpi.com An increase in Lewis acidity is beneficial for several applications and can enhance the rate of transmetalation. libretexts.orgmdpi.com For substituents in the meta position, the inductive effect dominates over the weaker resonance effect, leading to a significant increase in the acidity of the boronic acid compared to unsubstituted phenylboronic acid. mdpi.com This enhanced acidity can facilitate the formation of the reactive boronate species required for the transmetalation step. acs.orgnih.gov
In contrast to the fluorine atom, the methyl group at the 2-position (ortho position) is generally considered to be electron-donating through an inductive effect. This effect would typically decrease the Lewis acidity of the boron center. However, the primary influence of an ortho-substituent is often steric rather than electronic.
Steric effects, arising from the spatial arrangement of atoms, play a crucial role in the reactivity of substituted boronic acids. wikipedia.org The methyl group at the ortho position in this compound introduces significant steric bulk around the boronic acid moiety. wikipedia.org This steric hindrance can:
Slow down the reaction rate : The bulky ortho-methyl group can hinder the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation. youtube.com
Influence Regioselectivity : In reactions with substrates containing multiple potential coupling sites, the steric hindrance from the ortho-methyl group can direct the coupling to a less hindered position, thereby controlling the regioselectivity of the reaction. beilstein-journals.orgresearchgate.net For instance, the presence of an ortho-substituent can lead to the preferential formation of one atropisomer over another in the synthesis of axially chiral biaryls. beilstein-journals.org
The interplay between the electron-withdrawing fluorine and the sterically demanding ortho-methyl group creates a unique reactivity profile for this compound, which can be exploited to achieve specific outcomes in organic synthesis.
Table 2: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Fluorine | 3 (meta) | Strong electron-withdrawing (inductive) | Minimal | Increases Lewis acidity, potentially accelerating transmetalation. |
| Methyl | 2 (ortho) | Weak electron-donating (inductive) | Significant steric hindrance | Can decrease reaction rate but may enhance regioselectivity. |
Participation in Other Coupling Reactions
While this compound is a well-regarded reagent for Suzuki-Miyaura cross-coupling, its utility extends to other significant transition-metal-catalyzed reactions. The electronic and steric properties imparted by the fluorine and ortho-methyl substituents influence its reactivity as a coupling partner in various transformations, including C-N and C-C bond-forming reactions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org While the primary role of a boronic acid is associated with the Suzuki reaction, recent studies have shown that phenylboronic acids and their esters can act as crucial activators in nickel-catalyzed, Buchwald-Hartwig-type aminations. nih.gov In these systems, the boronic acid derivative facilitates the catalytic cycle, enabling the amination of aryl iodides to proceed smoothly while aryl chlorides or bromides on the same molecule remain untouched. nih.gov The mechanism involves the boronic acid activating the catalyst or participating in a key step of the catalytic cycle, a departure from its typical role as a transmetalation reagent. nih.gov The specific reactivity of this compound in such a system would be influenced by its Lewis acidity, which is enhanced by the electron-withdrawing fluorine atom.
Heck Reaction: The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov A variation known as the oxidative Heck reaction allows for the coupling of arylboronic acids with alkenes. In this process, the arylboronic acid serves as the source of the aryl group. The reaction of this compound in an oxidative Heck coupling would be expected to yield a fluoro- and methyl-substituted stilbene (B7821643) or cinnamate (B1238496) derivative, depending on the alkene partner. Research on fluorinated substrates in Heck-type reactions indicates that electron-poor, fluoro-containing reagents can be excellent coupling partners. nih.govmdpi.com The presence of the fluorine atom in this compound can enhance its reactivity in the transmetalation step with the palladium catalyst. nih.gov
Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While the boronic acid itself is not a direct substrate in the standard Sonogashira reaction, it plays a role in related synthetic strategies. For instance, arylboronic acids can be converted into the corresponding aryl halides (e.g., through halodeboronation) which then serve as substrates for the Sonogashira coupling. wikipedia.org Furthermore, the development of copper-free Sonogashira variants has broadened the scope and tolerance of the reaction, sometimes employing alternative activators or reaction pathways where boronic acid derivatives might be involved. beilstein-journals.orgnih.govorganic-chemistry.org
| Coupling Reaction | Bond Formed | Typical Substrates | Potential Role of this compound |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide + Amine | Activator in Ni-catalyzed systems |
| Heck Reaction (Oxidative) | Aryl C-C (Alkene) | Arylboronic Acid + Alkene | Arylating reagent |
| Sonogashira Coupling | Aryl C-C (Alkyne) | Aryl Halide + Terminal Alkyne | Precursor to the required aryl halide |
Oxidation and Reduction Potentials
The electrochemical properties of an arylboronic acid, specifically its oxidation and reduction potentials, are fundamental to its reactivity, particularly in catalytic cycles that involve changes in the oxidation state of a metal center. Direct experimental cyclic voltammetry data for this compound is not extensively documented in the literature. However, its electrochemical behavior can be inferred from the known properties of phenylboronic acid and the electronic effects of its substituents.
Phenylboronic acid is a mild Lewis acid with a pKa of approximately 8.8. wikipedia.org Its chemistry is dominated by the empty p-orbital on the sp²-hybridized boron atom. wikipedia.org Reactions with nucleophiles, a key step in processes like transmetalation, involve a change to a tetrahedral, sp³-hybridized boronate species. nih.gov The ease of this transformation, and thus the reactivity, is heavily influenced by the substituents on the phenyl ring.
Fluorine Substituent: The fluorine atom at the 3-position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect increases the Lewis acidity of the boron atom, making it more electrophilic and susceptible to nucleophilic attack. Consequently, the fluorine atom is expected to raise the oxidation potential, making the molecule more difficult to oxidize compared to unsubstituted phenylboronic acid.
Methyl Substituent: The methyl group at the 2-position has two main effects. Electronically, it is a weak electron-donating group, which slightly counteracts the effect of the fluorine. Sterically, its position ortho to the boronic acid group can hinder the approach of reactants to the boron center, potentially slowing the rate of reactions such as transmetalation.
| Substituent | Position | Electronic Effect | Expected Impact on Lewis Acidity | Expected Impact on Oxidation Potential |
|---|---|---|---|---|
| -F | meta (3) | Strongly Electron-Withdrawing (Inductive) | Increase | Increase (More difficult to oxidize) |
| -CH₃ | ortho (2) | Weakly Electron-Donating; Steric Hindrance | Slight Decrease | Slight Decrease (Easier to oxidize) |
| -H (Reference) | N/A | Neutral | Baseline | Baseline |
Applications of 3 Fluoro 2 Methylphenylboronic Acid in Advanced Organic Synthesis
Construction of Biaryl Systems via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically couples an organoboron species, such as a boronic acid, with an organohalide. 3-Fluoro-2-methylphenylboronic acid is an excellent coupling partner in these reactions, utilized for the precise installation of a 3-fluoro-2-methylphenyl group onto a variety of molecular scaffolds to create complex biaryl systems.
The structural motif of 3-fluoro-2-methylphenyl is found in numerous compounds of medicinal interest. The Suzuki-Miyaura coupling provides a direct and efficient method for incorporating this specific fragment into potential drug candidates.
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. google.com Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. google.com
This compound has been used as a key reagent in the synthesis of heterocyclic compounds designed as kinase inhibitors. For instance, it has been employed in the synthesis of aryl-fused imidazo[1,5-a]pyrazines, which act as inhibitors of phosphodiesterase 10 (PDE10), an enzyme with kinase-like activity. google.com In a documented synthesis, this compound was coupled with a chlorinated precursor of the heterocyclic system to yield the final product. google.com
| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Yield | Application | Reference |
| 8-Chloro-1-(2-chloro-4-fluorophenyl)-6-fluoro-3-methoxyimidazo[1,5-a]pyrazine | This compound | Pd(PPh₃)₄ / K₂CO₃ | 1-(2-Chloro-4-fluorophenyl)-6-fluoro-8-(3-fluoro-2-methylphenyl)-3-methoxyimidazo[1,5-a]pyrazine | 43% | Phosphodiesterase 10 Inhibitor | google.com |
This interactive table summarizes the synthesis of a kinase inhibitor precursor using this compound.
The development of novel anti-cancer agents is a critical area of medicinal chemistry. Boronic acids and their derivatives have been investigated for their potential as anti-cancer agents. google.com The synthesis of pyrimidine-based compounds, in particular, is of significant interest due to their prevalence in biologically active molecules. google.com
The previously mentioned phosphodiesterase 10 inhibitors also have relevance in oncology, as PDE10 is considered a potential therapeutic target in certain cancers. The synthesis utilizing this compound provides a direct route to such compounds being evaluated for their anti-cancer properties. google.com While specific examples of coupling this compound to produce pyrimidinecarboxylic acids are not detailed in the surveyed literature, the general utility of boronic acids in creating substituted pyrimidines for anti-cancer research is well-established. This makes the title compound a valuable tool for generating novel derivatives for screening and development. google.comgoogle.com
The precise molecular architecture required for modern agrochemicals, such as herbicides and fungicides, often relies on the assembly of substituted aryl and heteroaryl rings. Fluorinated pyrimidine (B1678525) structures, for example, are known components in fungicidal compounds. google.com The Suzuki-Miyaura coupling is an indispensable tool for creating these complex structures.
This compound serves as a key building block for introducing the 3-fluoro-2-methylphenyl moiety into these agrochemical scaffolds. This group can be coupled with various heterocyclic halides, such as chloropicolinates or chloropyrimidines, which are common cores in herbicidal and fungicidal compounds. The reaction allows for the systematic modification of the agrochemical's structure to optimize its efficacy, selectivity, and environmental profile. Although specific commercial agrochemicals directly synthesized from this compound are not publicly detailed, its application in this field aligns with established strategies for discovering new active ingredients.
Beyond life sciences, substituted biaryl compounds are fundamental to the development of advanced materials, particularly in the field of organic electronics where their electronic and photophysical properties can be finely tuned.
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting. google.comissp.ac.ru The performance of an OLED, including its efficiency, color purity, and lifetime, is highly dependent on the molecular materials used in its emissive layer. google.comgoogle.com
This compound is a precursor for ligands used in the synthesis of advanced emitter materials, such as cyclometallated Iridium (Ir) complexes. google.com These metal complexes are used in phosphorescent OLEDs (PhOLEDs) to achieve high efficiencies. google.com Patents describe the synthesis of Ir complexes containing carbene ligands that are substituted on an ancillary aryl ring. The Suzuki-Miyaura coupling is employed to attach the substituted phenyl group, such as 3-fluoro-2-methylphenyl, to the ligand backbone. The presence of the ortho-methyl and meta-fluoro substituents on this ring is designed to influence the complex's electronic properties and stability, leading to improved OLED device performance. google.com
| Reaction Type | Reagents | Purpose | Application | Reference |
| Suzuki-Miyaura Coupling | A bromo-substituted carbene ligand precursor, this compound, Palladium catalyst (e.g., Pd[P(tBu)₃]₂) | To synthesize a substituted aryl carbene ligand for a metal complex. | Ligand for an Iridium emitter material in a high-efficiency Organic Light-Emitting Diode (OLED). | google.com |
This interactive table outlines the role of this compound in synthesizing materials for OLEDs.
Materials Science Applications
Fluorescent Compounds
The synthesis of fluorescent compounds for use as sensors and biological probes often incorporates arylboronic acids as key recognition elements. Boronic acids are known to reversibly bind with molecules containing 1,2- or 1-3-diol functionalities, such as those found in saccharides. nih.gov This interaction can be harnessed to create "switchable" fluorescent systems.
In a typical design, a fluorophore (a molecule that emits light) is chemically linked to an arylboronic acid. The this compound moiety can be integrated into such systems. When the boronic acid is unbound, the system has a certain fluorescence level. Upon binding to a target diol, the hybridization of the boron atom changes from sp² to sp³, which alters the electronic properties of the entire molecule. mdpi.com This change can either enhance (turn-on) or quench (turn-off) the fluorescence, providing a detectable signal for the presence of the target analyte. mdpi.com For example, dianthracene diboronic acids have been synthesized and evaluated for labeling liver carcinoma cells, demonstrating the utility of boronic acids in creating fluorescent probes for biological imaging. nih.gov
Table 1: Components of a Boronic Acid-Based Fluorescent Sensor
| Component | Function | Example Moiety |
|---|---|---|
| Fluorophore | Emits light upon excitation | Anthracene, Acridine nih.govmdpi.com |
| Recognition Unit | Binds to the target analyte (e.g., a diol) | This compound |
| Linker | Connects the fluorophore and recognition unit | Varies depending on sensor design |
| Target Analyte | Molecule to be detected | Saccharides, Glycoproteins, Mycolactone nih.govmdpi.com |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) is a technique where chemical reactions are carried out on molecules attached to an insoluble solid support, or resin. This methodology simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired product attached to the resin. Recently, methods have been developed for the late-stage incorporation of boronic acids into complex molecules like peptides while they are still on the solid phase. researchgate.net
This compound is well-suited for SPOS, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In this context, a substrate molecule is anchored to the solid support, and the boronic acid is introduced as a solution-phase reagent to build more complex structures.
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for desirable properties, significantly accelerating the discovery of new drugs and materials. nih.gov
Using SPOS, this compound can be used as a key building block to generate a combinatorial library. For instance, a resin can be pre-loaded with a diverse set of aryl or heteroaryl halides. By treating portions of this resin with this compound under Suzuki-Miyaura conditions, a library of biaryl compounds is produced, each containing the 3-fluoro-2-methylphenyl moiety. This approach allows for the systematic variation of one part of the molecule while keeping the boronic acid-derived portion constant.
A specific application of SPOS and this compound is in the synthesis of 5-substituted nicotinic acid derivatives. Nicotinic acid and its derivatives are scaffolds of interest in medicinal chemistry. nih.gov To create a library of these compounds, a 5-halogenated nicotinic acid (such as 5-bromonicotinic acid) can be anchored to a suitable solid-phase resin. The resin-bound substrate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with this compound. This reaction forges a new carbon-carbon bond, attaching the 3-fluoro-2-methylphenyl group at the 5-position of the nicotinic acid ring. After the reaction is complete, the final product is cleaved from the resin and purified. This solid-phase approach is efficient for producing a variety of derivatives for screening purposes.
Table 2: Exemplary SPOS Route for a 5-Substituted Nicotinic Acid Derivative
| Step | Procedure | Reagents & Conditions |
|---|---|---|
| 1. Anchoring | Attach 5-bromonicotinic acid to a solid support. | Resin (e.g., Wang, Rink Amide), coupling agent (e.g., DIC/DMAP) |
| 2. Coupling | Perform Suzuki-Miyaura cross-coupling. | This compound, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF/H₂O) |
| 3. Cleavage | Release the final product from the resin. | Strong acid (e.g., Trifluoroacetic acid) |
Role in Sensor Development
The development of chemical sensors relies on creating molecules that can selectively recognize an analyte and produce a measurable signal. The Lewis acidic nature of the boron atom in boronic acids makes them ideal recognition units for diol-containing compounds, especially carbohydrates. nih.govresearchgate.net The fluorine and methyl groups on this compound can fine-tune its electronic properties, influencing the acidity of the boron center and thus its binding affinity and selectivity for different target molecules. researchgate.net
When incorporated into a larger molecular system that includes a signal-generating component (like a fluorophore), this compound acts as the sensor's "trigger." The binding event between the boronic acid and a target like glucose in a biological fluid leads to a conformational or electronic change that is transduced into an optical or electrochemical signal. This principle is the foundation for developing continuous glucose monitors and other diagnostic tools.
Catalytic Applications
While often acting as a reagent, this compound is a fundamental component in catalytic cycles, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is one of the most powerful methods for forming carbon-carbon bonds and is widely used in academic and industrial laboratories to synthesize complex organic molecules, including pharmaceuticals and advanced materials. mdpi.com
In this reaction, the boronic acid serves as the organoboron partner, transferring its 3-fluoro-2-methylphenyl group to another molecule (an organohalide or triflate) via a palladium catalyst. The fluorine and methyl substituents can influence the rate and efficiency of the transmetalation step in the catalytic cycle. Furthermore, arylboronic acids are key reactants in other advanced, multicomponent catalytic reactions that can construct multiple chemical bonds and stereocenters in a single step, highlighting their importance in building molecular complexity efficiently. nih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The efficient and selective synthesis of 3-Fluoro-2-methylphenylboronic acid is paramount for its widespread application. While traditional methods often rely on the borylation of pre-functionalized aryl halides or organometallic reagents, contemporary research is focused on more direct and atom-economical approaches. A significant area of development is the transition metal-catalyzed C-H borylation of readily available precursors like 2-fluorotoluene (B1218778).
Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct installation of boryl groups onto aromatic rings. researchgate.netsigmaaldrich.com These reactions offer high regioselectivity, often governed by steric factors, and functional group tolerance. The development of ligands that can fine-tune the catalyst's activity and selectivity is a key area of ongoing research. sigmaaldrich.com Another promising avenue is the use of palladium catalysis for the borylation of aryl halides, a method that has seen significant advances in catalyst efficiency and reaction conditions. mdpi.comthieme-connect.com Furthermore, methods involving organozinc reagents are being explored for their functional group compatibility and mild reaction conditions. researchgate.net
Exploration of Expanded Reactivity Profiles
The utility of this compound is largely defined by its participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is the most prominent application, research is expanding its reactivity into other important transformations. nih.govnordmann.global
The Suzuki-Miyaura reaction , which couples boronic acids with organic halides, remains a cornerstone of biaryl synthesis. nih.govnordmann.globalnih.govorganic-chemistry.org The electronic and steric properties of this compound, influenced by the electron-withdrawing fluorine and the ortho-methyl group, can affect catalyst selection and reaction kinetics.
The Chan-Lam coupling offers a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds, coupling boronic acids with amines and alcohols, respectively. organic-chemistry.orgnrochemistry.comwikipedia.org This copper-catalyzed reaction is often performed under mild, aerobic conditions, making it an attractive alternative to palladium-catalyzed methods. organic-chemistry.orgwikipedia.org
The Petasis reaction , a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound, provides a direct route to highly functionalized amines and their derivatives, including unnatural amino acids. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The ability of this compound to participate in such reactions opens up avenues for the rapid construction of complex molecular scaffolds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Computational Chemistry Approaches to Understanding Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations can provide insights into the geometric and electronic structure, which in turn dictate the compound's reactivity. researchgate.netbohrium.comnih.govresearchgate.netdntb.gov.ua
Studies on substituted phenylboronic acids have shown that electron-withdrawing groups, such as fluorine, increase the Lewis acidity of the boron center. researchgate.net This enhanced acidity can facilitate key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings. The ortho-methyl group introduces steric hindrance, which can influence the regioselectivity of reactions and the stability of reaction intermediates. DFT studies can model the transition states of various reactions, helping to rationalize observed product distributions and to design more efficient catalytic systems. researchgate.net
Emerging Applications in Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive component in the design of functional molecules for chemical biology and materials science.
In chemical biology , boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and therapeutic agents. The boronic acid moiety is a key feature in several approved drugs. There is growing interest in using fluorinated phenylboronic acids as building blocks for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The fluorine atom can engage in favorable interactions with protein targets and improve metabolic stability. nih.gov Additionally, boronic acid-containing fluorescent probes are being developed for the detection of biologically important species, such as amyloid-beta plaques associated with Alzheimer's disease. nih.govmdpi.com
In materials science , the incorporation of fluorinated aryl units can significantly influence the electronic and physical properties of organic materials. This compound can be used to synthesize novel polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The fluorine substituent can modulate the HOMO/LUMO energy levels and improve the stability and performance of these materials.
Sustainability Aspects in the Synthesis and Use of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes and the application of chemical compounds. For this compound, several aspects of its synthesis and use align with these principles.
A key consideration is the development of synthetic methods that minimize waste and energy consumption. Catalytic C-H activation approaches are inherently more atom-economical than traditional methods that require pre-functionalized starting materials. The use of earth-abundant metal catalysts and the development of reactions that can be performed in environmentally benign solvents, such as water, are active areas of research. mdpi.comnordmann.global
Catalyst recycling is another important strategy for improving the sustainability of processes involving this compound. The development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts can significantly reduce the environmental impact and cost of synthesis. mdpi.comresearchgate.net
From a lifecycle perspective, boronic acids are generally considered to have a favorable environmental profile due to their relatively low toxicity and their degradation to boric acid, a naturally occurring and environmentally benign compound. researchgate.net The development of catalytic reactions that proceed under mild conditions with high efficiency further enhances the green credentials of using this compound in synthesis.
Q & A
Q. How can researchers design a kinetic study to evaluate the hydrolysis stability of this compound in aqueous media?
- Methodological Answer:
Prepare buffered solutions (pH 4–10) and monitor boronic acid concentration over time via UV-Vis spectroscopy (λ = 270 nm).
Calculate hydrolysis rate constants (k) using pseudo-first-order kinetics.
Compare activation energies (Eₐ) with Arrhenius plots at 25–60°C.
Expected stability: Higher in acidic conditions (pH < 7) due to reduced boronate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
